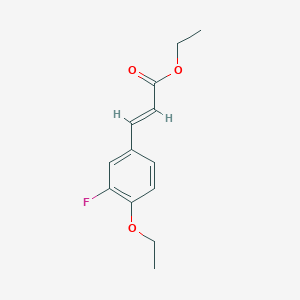

2-Propenoic acid, 3-(4-ethoxy-3-fluorophenyl)-, ethyl ester, (2E)-

Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl (E)-3-(4-ethoxy-3-fluorophenyl)prop-2-enoate. This systematic name can be deconstructed to understand its chemical classification:

- "Ethyl" denotes the alcohol component of the ester group

- "(E)" specifies the trans configuration of substituents across the double bond

- "3-(4-ethoxy-3-fluorophenyl)" identifies the substituted phenyl group at carbon-3

- "4-ethoxy" indicates an ethoxy group at the para position

- "3-fluoro" designates a fluorine atom at the meta position

- "prop-2-enoate" describes a three-carbon chain with a double bond at position 2 and a carboxylate ester function

In chemical databases and literature, this compound is also identified by:

- CAS Registry Number: 227939-15-3

- Common name: (2E)-3-(4-Ethoxy-3-fluorophenyl)-2-propenoic acid ethyl ester

The compound belongs to several chemical classes simultaneously:

- Carboxylic acid esters

- α,β-unsaturated esters

- Cinnamate derivatives (substituted phenylpropenoates)

- Fluorine-containing organic compounds

- Ethoxy-substituted aromatics

Molecular Formula and Stereochemical Configuration

The molecular formula of 2-Propenoic acid, 3-(4-ethoxy-3-fluorophenyl)-, ethyl ester, (2E)- is C₁₃H₁₅FO₃, representing:

- 13 carbon atoms

- 15 hydrogen atoms

- 1 fluorine atom

- 3 oxygen atoms

This composition yields a calculated molecular weight of 238.255 g/mol. The structure can be represented through various chemical notations:

Table 1: Structural Representations of 2-Propenoic acid, 3-(4-ethoxy-3-fluorophenyl)-, ethyl ester, (2E)-

| Representation Type | Notation |

|---|---|

| SMILES | CCOc1ccc(cc1F)/C=C/C(=O)OCC |

| InChI | InChI=1S/C13H15FO3/c1-3-16-12-7-5-10(9-11(12)14)6-8-13(15)17-4-2/h5-9H,3-4H2,1-2H3/b8-6+ |

| InChIKey | BTNLVYNQXRYOSG-SOFGYWHQSA-N |

The stereochemical configuration is explicitly designated by the (2E)- prefix, indicating a trans arrangement across the carbon-carbon double bond at position 2. In this configuration, the phenyl ring and the ester carbonyl group are positioned on opposite sides of the double bond plane. This stereochemical arrangement significantly influences the physical and spectroscopic properties of the compound.

Table 2: Physical Properties of 2-Propenoic acid, 3-(4-ethoxy-3-fluorophenyl)-, ethyl ester, (2E)-

| Property | Value |

|---|---|

| Flash Point | 156.1±18.6 °C |

| Boiling Point | 343.4±27.0 °C at 760 mmHg |

| Density | 1.1±0.1 g/cm³ |

| Polarizability | 25.6±0.5 10⁻²⁴cm³ |

| Vapor Pressure | 0.0±0.8 mmHg at 25°C |

Comparative Analysis of cis/trans Isomerism in α,β-Unsaturated Esters

The carbon-carbon double bond in α,β-unsaturated esters restricts rotation, giving rise to geometrical isomerism. For 2-Propenoic acid, 3-(4-ethoxy-3-fluorophenyl)-, ethyl ester, the (2E)- designation confirms the trans configuration as the primary form.

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for distinguishing between cis and trans isomers in α,β-unsaturated esters. The coupling constants (J values) between vinyl protons serve as diagnostic markers:

Table 3: Typical Coupling Constants for Vinyl Protons in α,β-Unsaturated Systems

| Configuration | Coupling Constant Range (Hz) | Examples |

|---|---|---|

| Trans (E) | 12-18 | Trans-cinnamic acid: J = 16 Hz |

| Cis (Z) | 6-12 | Cis-cinnamic acid: J = 12.5 Hz |

These differences in coupling constants reflect the dihedral angle between the vinyl protons in each configuration. The larger coupling constants in trans isomers result from the approximately 180° dihedral angle between the vinyl protons, while the smaller constants in cis isomers reflect the approximately 0° dihedral angle.

In related compounds such as methyl citraconate and methyl mesaconate (cis and trans isomers of methyl methylbutenoate), researchers have observed that the stereochemical configuration significantly affects the 1,3 coupling constants. However, studies have shown that there is no simple relationship between the magnitude of 1,3 coupling constants and geometrical configuration across different α,β-unsaturated ester systems.

The physical and chemical properties of cis and trans isomers of α,β-unsaturated esters differ substantially:

Table 4: Comparative Properties of cis and trans Isomers in α,β-Unsaturated Esters

In ethyl cinnamate derivatives, such as our target compound, the trans configuration predominates under standard conditions due to its greater thermodynamic stability. The trans isomer experiences less steric hindrance between the phenyl ring and the carbonyl group compared to the corresponding cis isomer.

For 2-Propenoic acid, 3-(4-ethoxy-3-fluorophenyl)-, ethyl ester specifically, the (2E)- configuration would be expected to display the characteristic spectroscopic features of trans α,β-unsaturated esters, including a coupling constant between the vinyl protons in the range of 14-16 Hz. This stereochemical arrangement contributes to the compound's physical properties and potential chemical reactivity in various synthetic applications.

Properties

IUPAC Name |

ethyl (E)-3-(4-ethoxy-3-fluorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c1-3-16-12-7-5-10(9-11(12)14)6-8-13(15)17-4-2/h5-9H,3-4H2,1-2H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNLVYNQXRYOSG-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC(=O)OCC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C/C(=O)OCC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Propenoic acid, 3-(4-ethoxy-3-fluorophenyl)-, ethyl ester, (2E)-, also known by its CAS number 227939-15-3, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Chemical Formula: C13H15O3F

- Molecular Weight: 238.25 g/mol

- CAS Number: 227939-15-3

- Purity: ≥95%

The compound features a propenoic acid backbone modified with an ethoxy and a fluorophenyl group, which may contribute to its unique biological properties.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of derivatives related to 2-Propenoic acid compounds. In vitro tests demonstrated significant activity against various pathogens. For example:

- Minimum Inhibitory Concentration (MIC): Some derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against certain bacterial strains.

- Biofilm Inhibition: The compounds showed a notable ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin in terms of biofilm reduction percentage .

The biological mechanisms underpinning the activity of these compounds include:

- DNA Gyrase and DHFR Inhibition: Compounds related to this class have been identified as effective inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating potent activity (12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR) .

- Synergistic Effects: When combined with other antibiotics such as Ketoconazole, these compounds exhibited synergistic effects, reducing the effective MICs of these drugs .

Study on Antimicrobial Efficacy

A study published in ACS Omega investigated the antimicrobial efficacy of various derivatives based on the propenoic acid structure. The findings indicated that specific modifications to the structure could enhance activity against resistant bacterial strains. The study employed multiple assays including:

- Time-kill assays

- Biofilm formation assays

The results confirmed that certain derivatives not only inhibited bacterial growth but also reduced biofilm viability significantly.

Summary of Findings

| Property/Activity | Value/Observation |

|---|---|

| Chemical Structure | C13H15O3F |

| Molecular Weight | 238.25 g/mol |

| MIC Range | 0.22 - 0.25 μg/mL |

| Inhibition of Biofilm | Superior % reduction compared to Ciprofloxacin |

| IC50 for DNA gyrase | 12.27 - 31.64 µM |

| IC50 for DHFR | 0.52 - 2.67 µM |

Comparison with Similar Compounds

Substituent Impact :

- Electron-withdrawing groups (e.g., -NO₂ ): Increase electrophilicity of the α,β-unsaturated system, enhancing reactivity in Michael additions or Diels-Alder reactions.

- Electron-donating groups (e.g., -OCH₃ , -OCH₂CH₃) : Improve stability and lipophilicity, favoring membrane permeability in biological systems.

Physicochemical Properties

- Solubility : The ethoxy group in the target compound increases hydrophobicity compared to hydroxyl-containing analogues (e.g., ).

- Stability : Fluorine’s inductive effect may reduce susceptibility to oxidative degradation relative to nitro derivatives . Ethoxy groups are less prone to hydrolysis than acetylated analogues (e.g., ).

Preparation Methods

Preparation of Key Intermediate: 4-Ethoxy-3-fluorophenol

The 4-ethoxy-3-fluorophenol intermediate is a critical precursor. According to experimental data, it can be synthesized and used in nucleophilic substitution reactions with alkyl halides in the presence of sodium hydride (NaH) as a base in tetrahydrofuran (THF) solvent. For example:

| Parameter | Details |

|---|---|

| Reactants | 4-Ethoxy-3-fluorophenol, alkyl iodide |

| Base | Sodium hydride (NaH) |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | Ambient or controlled (not specified) |

| Yield | 39% (example reaction) |

This reaction yields alkoxy-substituted aromatic compounds that serve as building blocks for further transformations.

Esterification and Formation of the Propenoic Acid Ester

The key step in preparing the target compound is the esterification of the corresponding acid or acid derivative to form the ethyl ester. This can be achieved by reacting the acid with ethanol under acidic or basic catalysis, or by transesterification methods.

A patent (WO2003082812A2) describes a process involving:

- Reacting a compound with an acid protecting group under controlled temperature (80°C to 130°C, preferably 90°C to 110°C).

- Use of lithium hydroxide monohydrate (LiOH·H2O) in aqueous solution for hydrolysis steps.

- Crystallization by seeding to isolate the pure ester.

The process involves careful pH adjustments post-reaction to precipitate the product, with confirmation of purity by HPLC analysis.

Multi-Step Synthesis Involving Oxidation, Hydrolysis, and Etherification

Another detailed synthetic approach involves:

- Starting from 4-formyl-3-hydroxyphenylacetic acid, which is formylated and then oxidized.

- Esterification and etherification reactions to introduce ethoxy groups.

- Hydrolysis reactions to finalize the acid or ester functionalities.

This method emphasizes mild reaction conditions to reduce by-products and improve operational safety. The molar ratios of reagents such as oxidizing agents and alkaline reagents are critical for reaction completeness and yield optimization.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Formylation | Formylation reagents | Synthesis of 4-formyl-3-hydroxyphenylacetic acid |

| Oxidation | Controlled molar ratio (1:2 to 1:10) oxidant | Reaction time 1-5 hours |

| Esterification/Etherification | Alkaline reagents (e.g., potassium acetate, sodium methoxide) | Molar ratio 1:1 to 3 (compound to base) |

| Hydrolysis | Sodium hydroxide or potassium hydroxide | Final step to yield target acid or ester |

This route is documented to yield high purity products with controlled stereochemistry.

Use of Malonate Derivatives and Decarboxylation

An alternative synthetic strategy involves the use of dialkyl malonate derivatives substituted with fluorinated aromatic groups. The process includes:

- Alkylation of diethyl methylmalonate with fluorinated nitrobenzene derivatives in polar aprotic solvents (e.g., dimethylformamide).

- Hydrolysis and acidification steps to isolate the malonic acid derivatives.

- Reflux in glacial acetic acid to induce decarboxylation and formation of the target acid.

- Subsequent esterification to form the ethyl ester.

Key reaction conditions:

| Parameter | Details |

|---|---|

| Solvent | Dimethylformamide (preferred), DMSO, sulfolane |

| Temperature | 25-30°C for alkylation; reflux (~110°C) for decarboxylation |

| Reaction Time | Alkylation: ~4.5 hours; Decarboxylation: ~17 hours |

| Workup | Acidification to pH 1, extraction with ethyl acetate or methylene chloride |

| Purification | Crystallization, washing with aqueous acetic acid |

This method allows efficient preparation of fluorinated aromatic propenoic acid esters with good yields and purity.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- Temperature control is critical, particularly in hydrolysis and esterification steps, to prevent side reactions and degradation.

- Molar ratios of reagents such as oxidants and bases must be optimized to balance reaction completeness and minimize waste.

- Use of aprotic polar solvents like dimethylformamide enhances alkylation efficiency in malonate-based syntheses.

- Crystallization by seeding improves product purity and facilitates isolation.

- Analytical methods such as HPLC and NMR are essential for confirming product identity and stereochemistry.

Q & A

Basic: What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

When handling this α,β-unsaturated ester, strict safety measures are essential due to its potential acute toxicity (oral Category 4, H302) and skin/eye irritation risks (H315, H319) . Key protocols include:

- Personal Protective Equipment (PPE):

- Use chemically resistant gloves (e.g., nitrile) and a lab coat.

- For respiratory protection, employ P95 (US) or P1 (EU) particulate filters for low exposure; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for higher concentrations .

- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks.

- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent environmental contamination .

Basic: How can the (2E)-stereochemistry of this compound be confirmed experimentally?

Answer:

The (2E)-configuration can be validated using:

- Nuclear Magnetic Resonance (NMR):

- Infrared (IR) Spectroscopy: Analyze C=O and C=C stretching frequencies. α,β-unsaturated esters show C=O ~1700–1750 cm⁻¹ and conjugated C=C ~1600–1650 cm⁻¹ .

Advanced: What strategies optimize the synthesis of this compound to minimize isomerization?

Answer:

To prevent undesired (2Z)-isomer formation during synthesis:

- Reaction Conditions:

- Use mild bases (e.g., K₂CO₃) in polar aprotic solvents (DMF, THF) at 0–25°C to reduce thermal isomerization .

- Employ catalytic palladium complexes (e.g., Pd(OAc)₂) for stereoselective Heck coupling to install the fluorophenyl group .

- Purification:

Advanced: How can computational methods predict the compound’s reactivity in nucleophilic additions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:

- Electrostatic Potential Maps: Identify electrophilic regions (e.g., β-carbon of the α,β-unsaturated ester).

- Transition State Analysis: Model Michael addition pathways with nucleophiles (e.g., amines, thiols) to predict regioselectivity .

- Solvent Effects: Simulate solvation (e.g., PCM model for DMSO) to assess reaction feasibility under experimental conditions .

Basic: What physicochemical properties are critical for stability assessment during storage?

Answer: Key properties include:

Storage Recommendations:

Advanced: How can researchers resolve contradictions in reported hazard classifications?

Answer:

Discrepancies in SDS data (e.g., acute toxicity vs. carcinogenicity) require:

- Source Evaluation: Prioritize peer-reviewed studies over vendor SDS. For example, and classify it as non-carcinogenic per IARC/OSHA, but consult recent literature for updates.

- In Silico Tools: Use tools like Toxtree or TEST (EPA) to predict toxicity endpoints (e.g., LD50) .

- Experimental Validation: Conduct Ames tests for mutagenicity or in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) .

Advanced: What analytical techniques quantify trace impurities in this compound?

Answer:

- High-Performance Liquid Chromatography (HPLC):

- Gas Chromatography-Mass Spectrometry (GC-MS):

- Identify volatile byproducts (e.g., ethyl acrylate) using EI ionization and NIST library matching .

Basic: What are the environmental exposure controls for this compound?

Answer:

- Waste Disposal: Collect in sealed containers labeled “halogenated waste” due to fluorine content.

- Biodegradability Assessment: Use OECD 301D (Closed Bottle Test) to evaluate aerobic degradation; predicted low biodegradability due to aromatic/ester groups .

- Ecotoxicity Screening: Perform Daphnia magna acute toxicity tests (OECD 202) to estimate LC50 .

Advanced: How does the 4-ethoxy-3-fluorophenyl substituent influence electronic properties?

Answer:

- Electron-Withdrawing Effects:

- Fluorine induces –I effect, increasing electrophilicity of the α,β-unsaturated system.

- Ethoxy group provides +M effect, modulating electron density via resonance .

- Computational Evidence:

- HOMO-LUMO gaps (DFT) show reduced energy gap (~5.2 eV) compared to non-fluorinated analogs (~5.8 eV), enhancing reactivity in Diels-Alder reactions .

Advanced: What degradation pathways are predicted under accelerated stability testing?

Answer:

- Hydrolysis: Ester cleavage in aqueous media (pH 7.4, 37°C) generates 3-(4-ethoxy-3-fluorophenyl)acrylic acid. Monitor via HPLC .

- Photodegradation: UV light (λ > 300 nm) induces radical formation, leading to dimerization or fluorophenyl ring oxidation .

- Thermal Degradation: TGA-DSC shows decomposition onset at ~200°C, releasing CO₂ and fluorinated aromatics (GC-MS confirmed) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.